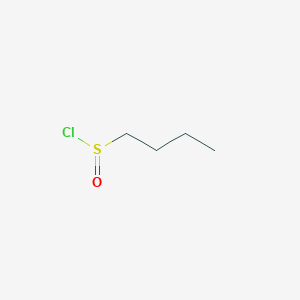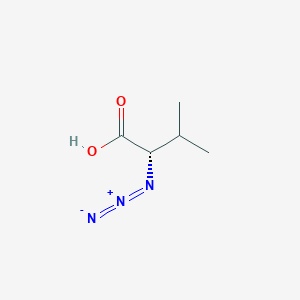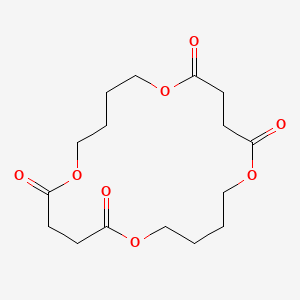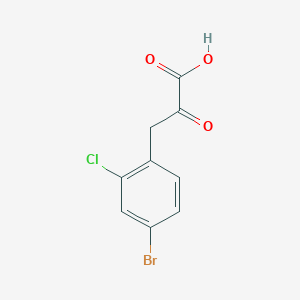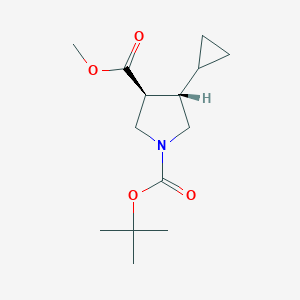
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline (6-CMTI) is a synthetic compound that has become increasingly popular in scientific research due to its wide range of applications. It has been used in a number of studies to investigate biological processes, and its potential therapeutic applications are being explored.
Scientific Research Applications
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the effects of environmental toxins and in studies of the efficacy of treatments for various diseases. In addition, 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in studies of the pharmacokinetics of drugs, and in studies of the pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to interact with a number of different receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with a number of different enzymes, including monoamine oxidase, cyclooxygenase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory and anti-seizure effects. It has also been shown to have neuroprotective and cardioprotective effects, as well as immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize, which makes it cost-effective. In addition, it is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in solutions. In addition, it can be toxic in high concentrations, which can make it difficult to use in some experiments.
Future Directions
Given the wide range of applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. One potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on the central nervous system, as well as its potential use as a treatment for various neurological disorders. In addition, research could be conducted to investigate the potential therapeutic applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential use in drug delivery systems. Finally, research could be conducted to investigate the potential side effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential interactions with other drugs.
Synthesis Methods
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline can be synthesized by a variety of methods, including the Pictet-Spengler reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is a two-step process in which a phenol is reacted with an aldehyde in the presence of a base to form a cyclic intermediate, which is then reacted with a substituted aniline to form the desired product. The Biginelli reaction is a three-step process in which an aldehyde, an acid, and an urea are reacted in the presence of a base to form the desired product. The Suzuki-Miyaura coupling reaction is a three-step process in which an arylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product.
properties
IUPAC Name |
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLAMRGGYPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CNCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1887036-64-7 |
Source


|
| Record name | 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B6596679.png)
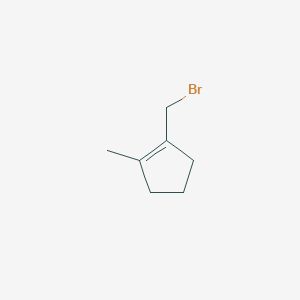
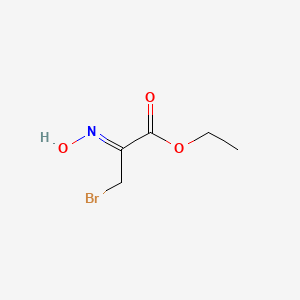
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
